

NVS-PAK1-1 solvent compatibility

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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Frequently Asked Questions

What is the solubility of NVS-PAK1-1? NVS-PAK1-1 is highly soluble in DMSO and is also soluble in acidified conditions. It is insoluble in water [1] [2] [3].

What is a recommended stock solution concentration? A common stock concentration is 100 mM in DMSO [1] [2]. For cellular assays, further dilution in the assay buffer or medium is required.

Is NVS-PAK1-1 suitable for in vivo studies? Multiple sources caution against its use in vivo without further optimization due to poor metabolic stability. It is reported to be rapidly metabolized by rat liver microsomes and the cytochrome P450 system [4] [5] [3]. For in vivo work, verifying target engagement and using appropriate pharmacokinetic controls is critical.

What is the typical working concentration for cellular assays? For inhibiting PAK1 autophosphorylation, a concentration of 0.25 μM is often sufficient. For broader PAK1/2 inhibition, a higher concentration of 2.5 μM is recommended [6].

Is there a negative control available? Yes, an inactive control compound, NVS-PAK1-C, is available for use in your experiments to help confirm that observed effects are due to PAK1 inhibition and not off-target activities [6] [1] [2].

Solvent Compatibility and Stock Preparation

The table below summarizes the quantitative solubility data for **NVS-PAK1-1** from vendor specifications.

Solvent	Max Concentration (mg/mL)	Max Concentration (mM)	Notes
DMSO	47.99 - 96 mg/mL [1] [7]	100 - 200.02 mM [1] [7]	Recommended solvent for stock solutions.
1eq. HCl	47.99 mg/mL [1]	100 mM [1]	Acidified conditions can be used.
Ethanol	96 mg/mL [7]	200.02 mM [7]	Verified by one vendor.
Water	Insoluble [7]	Insoluble [7]	Not suitable for direct dissolution.

Protocol for Preparing a 100 mM Stock Solution in DMSO

- Allow the vial of **NVS-PAK1-1** to equilibrate to room temperature before opening to prevent water condensation.
- Weigh out the desired amount of compound. For example, to prepare 1 mL of a 100 mM solution, you will need 48 mg of **NVS-PAK1-1** (Molecular Weight: 479.93 g/mol).
- Transfer the compound to an appropriate vial.
- Add the calculated volume of anhydrous, molecular biology-grade DMSO to achieve a final concentration of 100 mM. Vortex thoroughly until the powder is completely dissolved, which should result in a clear solution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at **-20°C** or as recommended by the supplier [1] [2] [3].

Experimental Protocols from Literature

Here are detailed methodologies for key experiments using **NVS-PAK1-1**, as cited in recent publications.

Protocol 1: Restoring Drug Sensitivity in Resistant Breast Cancer Cells [8]

- **Objective:** To investigate whether PAK1 inhibition can re-sensitize endocrine therapy-resistant breast cancer cells to treatment.
- **Cell Model:** ER+ breast cancer cells resistant to Fulvestrant and Abemaciclib (MCF7-FAR and T47D-FAR).

- **Inhibitor Treatment:** Cells were treated with **NVS-PAK1-1**.
- **Key Assays:**
 - **Cell Viability/Proliferation:** Cells were treated with the combination of Fulvestrant, Abemaciclib, and **NVS-PAK1-1**. Viability was assessed to determine resensitization.
 - **3D Spheroid Invasion Assay:** Tumor spheroids were embedded in a collagen I matrix and treated. The invasive area was quantified to measure the suppression of the hyper-invasive phenotype.
- **Outcome:** **NVS-PAK1-1** treatment restored sensitivity to Fulvestrant and Abemaciclib, reducing cell viability and invasion in resistant cells.

Protocol 2: Inhibiting PAK1 Autophosphorylation in Pancreatic Cancer Cells [6] [1] [2]

- **Objective:** To demonstrate direct target engagement of PAK1 by **NVS-PAK1-1** in a cellular context.
- **Cell Model:** KRAS-mutated pancreatic cancer cell line (e.g., Su86.86).
- **Inhibitor Treatment:** Cells were treated with **NVS-PAK1-1** at **0.25 μ M** for PAK1 inhibition.
- **Key Assay:** Western blot analysis to detect phosphorylation levels of PAK1 at serine 144 (S144), a site of autophosphorylation.
- **Outcome:** Potent inhibition of PAK1 autophosphorylation was observed, confirming cellular activity.

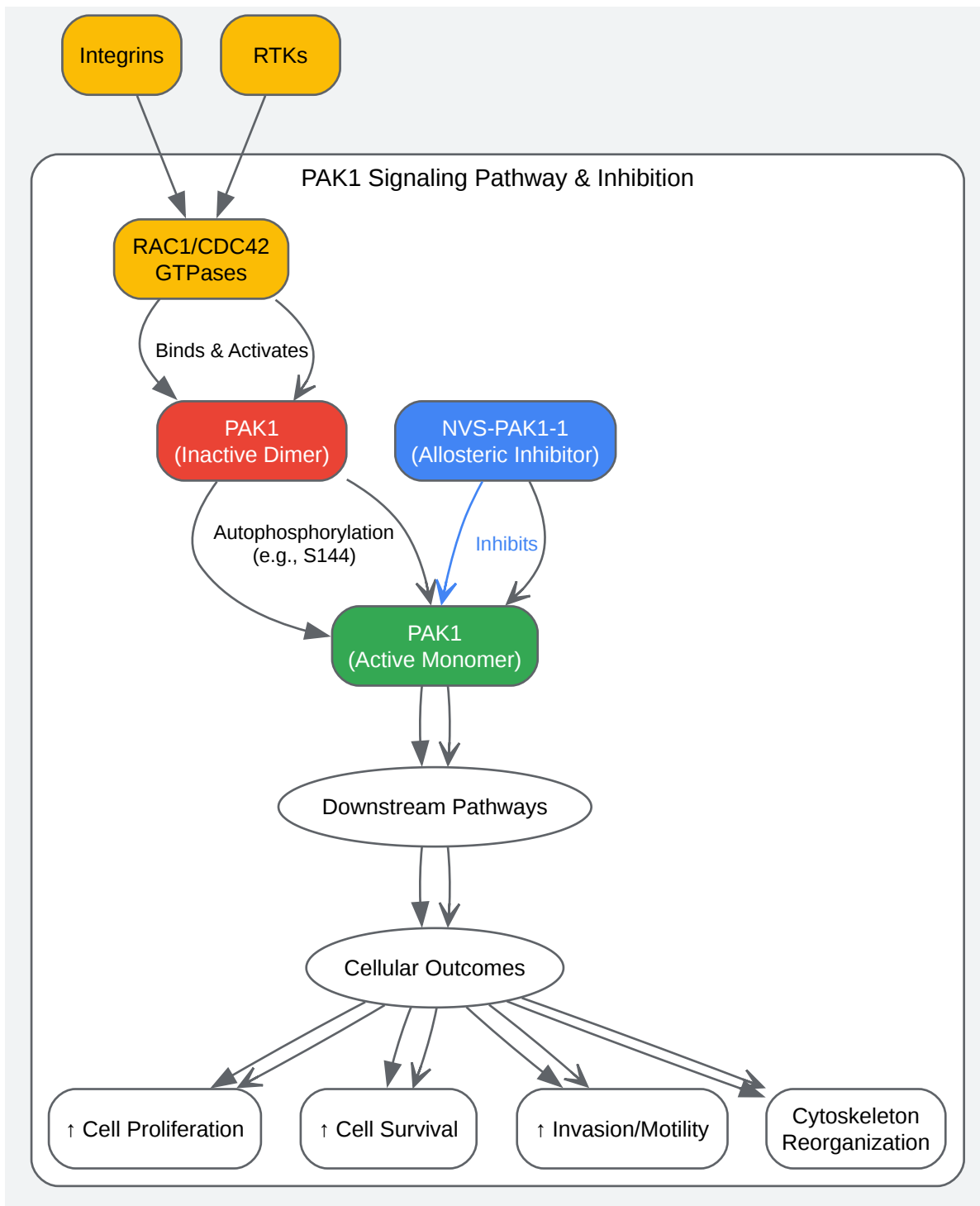
Troubleshooting Guide

Problem	Potential Cause	Solution
Precipitation in assay buffer	Low aqueous solubility after dilution from DMSO stock.	Ensure the final DMSO concentration in the assay is tolerable (typically <0.5%). Pre-dilute the compound in a compatible solvent.
No effect in cellular assay	Concentration too low; poor cellular penetration; incorrect model.	Verify potency using a positive control (e.g., pPAK1 S144 WB). Use recommended concentrations (0.25-2.5 μ M). Confirm PAK1 dependency of your cell model.
High cytotoxicity or unexpected effects	Off-target activity at high concentrations.	Titrate the compound to find a minimal effective dose. Always include the inactive analog NVS-PAK1-C as a negative control to rule out off-target effects [6].

Problem	Potential Cause	Solution
Lack of efficacy in in vivo models	Poor metabolic stability, rapid clearance [4] [5].	This is a known limitation. Consider using a different PAK1 inhibitor with better in vivo properties or a PAK1 degrader derived from NVS-PAK1-1 [4]. Monitor plasma and tumor drug levels if possible.

Biological Context and Signaling Pathway

NVS-PAK1-1 is a potent, allosteric inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase. PAK1 acts as a central signaling node, and its hyperactivation is implicated in cancer cell proliferation, survival, and invasion [6] [8]. The diagram below illustrates the key pathways regulated by PAK1 and the point of inhibition by **NVS-PAK1-1**.



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References

1. tocris.com/products/ nvs - pak - 1 _6132 1 [tocris.com]
2. NVS PAK1 1 | PAK Inhibitors [rndsystems.com]
3. - NVS - PAK = 98 HPLC 1783816-74-9 1 1 [sigmaaldrich.com]
4. Development and utility of a PAK1-selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
5. Probe NVS-PAK1-1 [chemicalprobes.org]
6. - NVS - PAK | Structural Genomics Consortium 1 1 [thesgc.org]
7. NVS-PAK1-1 | PAK inhibitor | Mechanism | Concentration [selleckchem.com]
8. Pak1 pathway hyper-activation mediates resistance to ... [nature.com]

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